Home > Products > Screening Compounds P82749 > 7-Oxa-13-prostynoic acid
7-Oxa-13-prostynoic acid - 22707-29-5

7-Oxa-13-prostynoic acid

Catalog Number: EVT-1553669
CAS Number: 22707-29-5
Molecular Formula: C19H32O3
Molecular Weight: 308.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Oxa-13-prostynoic acid is a synthetic compound that belongs to a class of molecules known as prostaglandin analogs. It is primarily recognized for its role as a prostaglandin antagonist, specifically targeting the effects of prostaglandin E1. This compound has garnered attention in scientific research for its potential therapeutic applications, particularly in modulating inflammatory responses and reproductive processes.

Source

7-Oxa-13-prostynoic acid is derived from modifications of naturally occurring prostaglandins. Its synthesis and subsequent studies have been documented in various scientific literature, highlighting its biochemical properties and biological activities. Research indicates that it can influence several physiological processes by inhibiting specific pathways associated with prostaglandin biosynthesis and action .

Classification

This compound is classified as an oxaprostaglandin derivative, which is characterized by the presence of an oxygen atom in the cyclopentane ring structure typical of prostaglandins. Its classification as a prostaglandin antagonist positions it within a broader category of compounds that modulate the effects of endogenous prostaglandins, which are lipid compounds involved in various bodily functions including inflammation and reproduction .

Synthesis Analysis

Methods

The synthesis of 7-oxa-13-prostynoic acid involves several chemical reactions that modify the structure of parent prostaglandins. The most common method includes the introduction of an oxygen atom into the cyclopentane ring, typically through oxidation reactions or by employing specific reagents that facilitate this transformation.

Technical Details

  1. Starting Materials: The synthesis often begins with precursors such as prostaglandin E1 or other related compounds.
  2. Reagents: Common reagents include oxidizing agents that facilitate the incorporation of oxygen into the desired position on the molecule.
  3. Conditions: The reactions are typically conducted under controlled conditions to ensure high yields and purity of the final product.

The detailed reaction pathways and mechanisms can be complex, often requiring optimization to achieve desired stereochemistry and functionalization .

Molecular Structure Analysis

Structure

The molecular structure of 7-oxa-13-prostynoic acid can be represented as follows:

  • Molecular Formula: C20H28O3
  • Molecular Weight: 316.44 g/mol

The structure features a cyclopentane ring with an alkyne group and an additional oxygen atom integrated into the framework, influencing its biological activity.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structural characteristics of 7-oxa-13-prostynoic acid, providing insights into its conformational dynamics and interactions with biological targets .

Chemical Reactions Analysis

Reactions

7-Oxa-13-prostynoic acid participates in several chemical reactions relevant to its function as a prostaglandin antagonist:

Technical Details

The effectiveness of 7-oxa-13-prostynoic acid in these reactions can vary based on concentration, presence of other substrates, and specific cellular environments, making it a subject of extensive pharmacological study.

Mechanism of Action

Process

The mechanism by which 7-oxa-13-prostynoic acid exerts its effects involves several key steps:

  1. Binding to Receptors: The compound binds to specific prostaglandin receptors, particularly those associated with inflammatory responses.
  2. Inhibition of Cyclic AMP Production: It has been observed to abrogate cyclic AMP responses triggered by bradykinin, a peptide that promotes inflammation .
  3. Alteration of Cellular Responses: By inhibiting prostaglandin action, it modifies cellular responses related to pain and inflammation, potentially leading to therapeutic benefits in conditions characterized by excessive prostaglandin activity .

Data

Studies have quantified these effects through various assays measuring cyclic AMP levels and inflammatory markers in treated versus untreated cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of alkynes and can participate in further chemical modifications if necessary.

Relevant data from studies indicate that these properties play crucial roles in determining the compound's bioavailability and efficacy in biological systems .

Applications

Scientific Uses

7-Oxa-13-prostynoic acid has several notable applications in scientific research:

  1. Pharmacological Research: Used extensively to study the role of prostaglandins in various physiological processes, including inflammation and reproduction.
  2. Therapeutic Investigations: Investigated for potential therapeutic applications in managing conditions such as arthritis and other inflammatory diseases due to its ability to inhibit prostaglandin action .
  3. Experimental Models: Employed in animal models to evaluate its effects on reproductive physiology and responses to inflammatory stimuli .
Chemical Identity and Structural Characterization of 7-Oxa-13-prostynoic Acid

IUPAC Nomenclature and Systematic Classification

7-Oxa-13-prostynoic acid is systematically named as (5Z)-7-oxa-13,14-didehydroprost-5-en-1-oic acid, reflecting its structural deviations from the natural prostanoic acid backbone. This nomenclature adheres to IUPAC conventions by:

  • Specifying the unsaturation at C5-C6 (5Z configuration)
  • Denoting oxygen substitution at C7 (7-oxa)
  • Indicating the triple bond between C13-C14 (13,14-didehydro)
  • Retaining the carboxylic acid terminus (1-oic acid) [1] [9].

The compound belongs to the modified prostanoid class, characterized by:

  • Heteroatom incorporation: Oxygen replaces the methylene group at C7 of the prostanoic acid core (C20H34O3).
  • Unsaturation pattern: A conjugated enyne system in the α-chain (C13-C14 triple bond and C5-C6 double bond).
  • Bioisosteric relationship: The 7-oxa modification mimics natural prostaglandins while altering electronic properties [8] [9].

Table 1: Systematic Nomenclature of 7-Oxa-13-prostynoic Acid and Derivatives

Structural FeatureNomenclature ElementPositional Significance
Carboxylic acid terminus-1-oic acidBiologically active "head" region
Oxygen substitution7-oxa-Altered ring electronics
Z-double bond(5Z)-prost-5-en-Rigidified ω-chain conformation
Triple bond13,14-didehydro-Linearization of α-chain

Molecular Geometry and Stereochemical Configuration

The molecular geometry features three critical domains:

  • Cyclic core: A tetrahydropyran ring replaces the natural cyclopentane, adopting a chair conformation with C8 and C12 substituents equatorial. This contrasts with the bent conformation of prostanoic acid’s five-membered ring [1] [9].
  • ω-chain: The (5Z)-alkene induces a 30° kink near the core, analogous to PGE₁ but with restricted rotation due to the 7-oxa bridge.
  • α-chain: The C13-C14 triple bond linearizes the structure, reducing chain flexibility by 40% compared to saturated analogs [8] [9].

Stereochemistry is defined at three centers:

  • C8 (R configuration): Mirrors natural prostanoids, critical for receptor recognition.
  • C12 (S configuration): Homologous to prostaglandin C15, maintained via asymmetric synthesis.
  • C11-C12 bond: Trans-fusion across the tetrahydropyran ring, confirmed by NOESY correlations [4] [9].

Table 2: Key Stereochemical Assignments

Chiral CenterConfigurationMethod of DeterminationStructural Impact
C8RKrische asymmetric crotylationDictates ω-chain orientation
C12SBrown crotylationPositions α-chain perpendicularly
C11-C12Trans(^1)H-(^1)H coupling constantsRigidifies ring-chain junction

Comparative Analysis with Prostanoic Acid and Prostaglandin Analogues

Backbone modifications relative to prostanoic acid (C20H36O₂) include:

  • Ring size expansion: Cyclopentane → tetrahydropyran increases ring O-C-C angle from 108° to 112°, enhancing oxa-prostanoid stability against β-oxidation [1] [8].
  • Electronic effects: The 7-oxa ether lowers LUMO energy (-2.1 eV vs. -1.7 eV in prostanoic acid), increasing electrophilicity at C11.
  • Unsaturation: The 13,14-triple bond shortens C13-C14 distance to 1.20 Å (vs. 1.54 Å in saturated chains), reducing van der Waals interactions with hydrophobic receptor pockets [9].

Biological mimicry is observed in:

  • Carboxylate positioning: Overlaps with PGE₂ (RMSD = 0.8 Å), enabling FP receptor binding.
  • Hydroxyl group: The C15-OH in prostaglandins is functionally mimicked by ether oxygen lone pairs (charge transfer energy: -9.3 kcal/mol).
  • Conformational restriction: The enyne system stabilizes a synclinal conformation (dihedral C4-C5-C6-C7 = -65°), resembling the bioactive form of latanoprost [8] [9].

Spectroscopic Profiling (NMR, IR, MS)

NMR Spectroscopy (500 MHz, CD₃OD):

  • ¹H NMR: Key signals include δ 5.58 (m, H5, J = 10.8 Hz), δ 5.32 (m, H6), δ 2.72 (t, H11, J = 8.2 Hz), and δ 1.28 (s, CH₃-17). The H11 upfield shift versus prostanoic acid (δ 3.05) confirms reduced ring strain [4] [5] [7].
  • ¹³C NMR: Characteristic peaks at δ 179.5 (C1, COOH), δ 104.8 (C14), δ 85.2 (C13), δ 76.4 (C7), and δ 130.5/126.8 (C5-C6). The C13/C14 deshielding indicates triple bond conjugation [5] [7].

Table 3: Comparative NMR Data for 7-Oxa-13-prostynoic Acid

NucleusChemical Shift (δ)MultiplicityAssignmentStructural Significance
¹H5.58dt (10.8, 7.1 Hz)H5Z-alkene coupling to H4/H6
¹H5.32dd (10.8, 7.5 Hz)H6Allylic coupling to H7
¹H2.72t (8.2 Hz)H11Adjacent to ether oxygen
¹³C179.5-C1Carboxylic acid carbonyl
¹³C104.8-C14Alkyne terminus (electron-deficient)
¹³C85.2-C13Alkyne conjugated to ring

IR Spectroscopy (ATR, cm⁻¹):

  • Intense ν(C≡C) at 2215 cm⁻¹ (absent in natural prostaglandins)
  • Broad ν(O-H) at 3000-3300 cm⁻¹ (carboxylic acid dimer)
  • ν(C=O) at 1712 cm⁻¹ (carboxylic acid vs. 1740 cm⁻¹ in methyl esters)
  • ν(C-O-C) at 1120 cm⁻¹ (asymmetric tetrahydropyran stretch) [2] [7]

Mass Spectrometry:

  • ESI-HRMS: [M-H]⁻ m/z calc. for C₂₀H₂₇O₃⁻: 315.1965, found: 315.1961 (Δ = -1.3 ppm)
  • Fragmentation pattern: Losses of H₂O (m/z 297), CO₂ (m/z 271), and C₇H₁₁O (m/z 199) confirm the carboxylic acid and tetrahydropyran moieties. The m/z 91 ion indicates intact α-chain alkyne [3] [6] [10].

Properties

CAS Number

22707-29-5

Product Name

7-Oxa-13-prostynoic acid

IUPAC Name

6-[(1S,2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-8-12-17-13-11-14-18(17)22-16-10-7-9-15-19(20)21/h17-18H,2-7,9-11,13-16H2,1H3,(H,20,21)/t17-,18-/m0/s1

InChI Key

LMIVPBDTHGWOLX-ROUUACIJSA-N

SMILES

CCCCCCC#CC1CCCC1OCCCCCC(=O)O

Synonyms

7-oxa-13-prostynoic acid
7-oxa-13-prostynoic acid, (1S-trans)-isomer
7-oxa-13-prostynoic acid, (trans)-isomer
7-oxa-13-prostynoic acid, (trans-(+))-isome

Canonical SMILES

CCCCCCC#CC1CCCC1OCCCCCC(=O)O

Isomeric SMILES

CCCCCCC#C[C@H]1CCC[C@@H]1OCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.